molecular formula C30H50 B154308 Diploptene CAS No. 1615-91-4

Diploptene

Cat. No. B154308
CAS RN: 1615-91-4
M. Wt: 410.7 g/mol
InChI Key: HHXYJYBYNZMZKX-PYQRSULMSA-N
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Description

Diploptene is a type of sesterterpene, derived from geranylfarnesol pyrophosphate and contains 25 carbon atoms . These lipids were first isolated from insect protective waxes and fungal sources, and are now known to be widespread. They have been isolated from terrestrial fungi, lichens, higher plants, insects, and various marine organisms . They exhibit diverse biological properties such as anti-inflammatory, cytotoxic, anticancer, antimicrobial, and anti-biofilm activities .


Molecular Structure Analysis

Diploptene is a pentacyclic triterpenoid with the same hydrocarbon skeleton as the compound hopane . It is also known as C30 hopanoids . The structure of Diploptene is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

Diploptene is a type of lipid that is known to modulate the fluidity and permeability of membranes . It is also known to exhibit diverse biological properties such as anti-inflammatory, cytotoxic, anticancer, antimicrobial, and anti-biofilm activities .

Scientific Research Applications

Methane Oxidation

Diploptene has been identified as a methanotrophic biomarker . This means it is used to identify bacteria that oxidize methane, a potent greenhouse gas. The presence of Diploptene with low δ13C values suggests that methane oxidation is widespread .

Sediment Analysis

The isotopic signal of bacterial biomarkers, such as Diploptene, in sediments has been used to identify contemporary ocean-floor methane seeps . This helps in understanding the methane cycle in marine environments.

Climate Change Studies

Diploptene is used in climate change studies to identify periods of enhanced methane production in the geological record . For example, it has been used to study the Paleocene-Eocene Thermal Maximum (PETM), a period of rapid warming about 55 million years ago .

Thermokarst Lake Studies

In thermokarst lakes, which are lakes formed by the thawing of permafrost, Diploptene is used to study the methane emissions . The isotopic signal of Diploptene can potentially be used to assess temporal changes in lake emissions through the Holocene via the sedimentary biomarker record .

Organic Carbon Substrate Studies

The variation in δ13C values of Diploptene in different areas may reflect the patchy distribution of substrate and/or Methane Oxidising Bacteria (MOB) within the sediments . This can provide insights into the types of organic carbon substrates available in different environments.

Greenhouse Gas Flux Studies

Diploptene is used in studies related to the greenhouse gas flux to the atmosphere . For example, methane that originates from organic matter decomposition in thermokarst lakes contributes to the greenhouse gas flux .

Future Directions

The future directions of Diploptene research could involve further investigation into its biosynthesis, chemical reactions, and potential applications. Given its diverse biological properties, it could be explored for potential therapeutic uses .

Mechanism of Action

Target of Action:

Diploptene primarily interacts with heat shock proteins (HSPs) , specifically Hsp70 and Hsp90 . These chaperone proteins play crucial roles in protein folding, maturation, and stability within cells .

Mode of Action:

Biochemical Pathways:

Diploptene’s action involves several steps:

Pharmacokinetics (ADME Properties):

properties

IUPAC Name

(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h21-25H,1,9-19H2,2-8H3/t21-,22+,23+,24-,25-,27+,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXYJYBYNZMZKX-PYQRSULMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936540
Record name Hop-22(29)-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1615-91-4
Record name Diploptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1615-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diploptene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hop-22(29)-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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